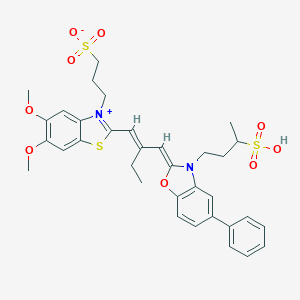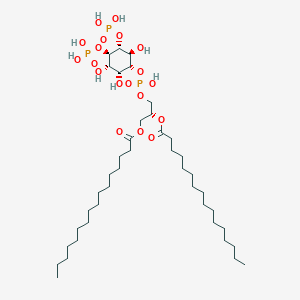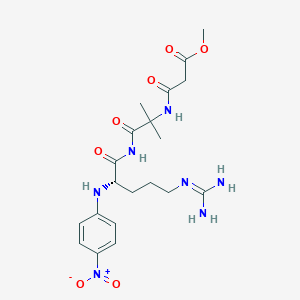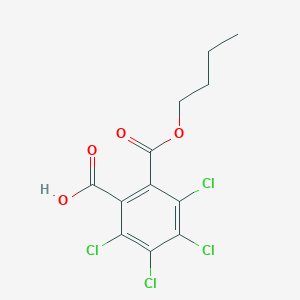
Methyl 2,4-dihydroxybenzoate
Overview
Description
Methyl 2,4-dihydroxybenzoate is a natural product found in Pueraria montana var. lobata and Maclura tricuspidata with data available.
Scientific Research Applications
Antimicrobial Properties in Cosmetics and Food Preservatives : Methyl 4-hydroxybenzoate, also known as methyl paraben, is known for its antimicrobial properties due to its 3D framework and extensive hydrogen bonding. This makes it a common ingredient in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).
Neurodegenerative Disease Treatment : MDHB is a potential candidate for treating neurodegenerative diseases due to its low probability of cytochrome P450-based drug-drug interactions and multiple metabolites with low parent drug excretion percentage (Wang et al., 2019).
Neuronal Growth and Survival : MDHB promotes neurite outgrowth and neuronal survival in vitro, potentially by increasing brain-derived neurotrophic factor expression (Zhang et al., 2012).
Anion Chromatography in Water Analysis : 2,4-dihydroxybenzoic acid serves as an effective eluent in single column anion chromatography, enabling the determination of anions in water samples with high resolution and low concentrations (Golombek & Schwedt, 1986).
Protection Against Ocular Hypertension Injury : MDHB has been found to protect retinal structure against acute ocular hypertension injury by inhibiting oxidative stress and inflammatory pathways, and activating BDNF/AKT signaling (Bao et al., 2019).
Neuroprotective Effects in Cell Models : MDHB shows protective effects against oxidative stress and apoptosis in various cell models, suggesting its potential in therapies for neurodegenerative disorders (Zhou et al., 2014) and (Cai et al., 2016).
Applications in Organic Electronics : Mesomorphic derivatives of methyl 2,4-dihydroxybenzoate with different organic acids show potential in organic electronics due to their promising spectral and luminescence properties (Novikova et al., 2018).
Potential as Biofungicide : Methyl 2,3-dihydroxybenzoate, isolated from Paenibacillus elgii, demonstrates broad antifungal activity, suggesting its use as a biofungicide for managing plant diseases (Lee et al., 2017).
Inhibitory Action on Carbonic Anhydrase Isoforms : Phenolic compounds like MDHB show inhibitory action against various mammalian carbonic anhydrase isoforms, offering insights for new drug development (Carta et al., 2013).
Wastewater Treatment Applications : The electrochemical oxidation of 2,4-dihydroxybenzoic acid at platinized titanium electrodes is effective in treating wastewater contaminated with this compound, significantly reducing total organic carbon (TOC) (Leite et al., 2003).
Safety and Hazards
Methyl 2,4-dihydroxybenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful to aquatic life . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Methyl 2,4-dihydroxybenzoate (MDHB) is a phenolic acid derivative that has been found to have potential in preventing neurodegenerative diseases . The primary targets of MDHB are Carbonic Anhydrase (CA) IX/XII and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These targets play crucial roles in cellular metabolism and angiogenesis, respectively.
Mode of Action
MDHB acts as a potent dual inhibitor, interacting with its targets CA IX/XII and VEGFR-2 . It exhibits Ki values of 4.7 nM for hCA XII and 8.3 nM for hCA IX, alongside an IC50 of 26.3 nM for VEGFR-2 . This interaction results in the inhibition of these targets, which can lead to the prevention of neurodegenerative diseases .
Biochemical Pathways
It is known that the compound has a role in the reduction reaction of h2o2, catalyzed by reductive glutathione gsh, to catalyze h2o2 decomposition and protect cells .
Pharmacokinetics
MDHB exhibits fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB is 23% . After intragastric administration, the parent drug was assayed in the urine and faeces of mice . A total of 96 metabolites of MDHB were identified .
Result of Action
The molecular and cellular effects of MDHB’s action include a reduced accumulation of lipofuscin, known as a biomarker for cellular damage and an autofluorescent protein that is cumulative in the progress of senescence .
Action Environment
MDHB is a white crystalline solid with a unique aroma . It is soluble in ethanol, ether, and some organic solvents, but almost insoluble in water . It is often used as a fragrance ingredient, enhancing the aroma and stability of products . During use, direct contact with skin and eyes should be avoided, as should inhalation of its vapor . It should be stored and handled with protective measures, away from sources of fire and flammable materials .
Properties
IUPAC Name |
methyl 2,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFCLXHRIYTHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022177 | |
| Record name | Methyl 2,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-47-2 | |
| Record name | Methyl 2,4-dihydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4-dihydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,4-dihydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,4-dihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2,4-DIHYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE68BU3OYJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the biological activities reported for Methyl 2,4-dihydroxybenzoate?
A1: this compound has demonstrated antifungal activity against species like Candida albicans, Aspergillus flavus, and Fusarium oxysporium []. It also showed activity in stimulating the germination of curly dock seed (Rumex crispus) and urediniospores of curly dock rust (Uromyces rumicis) [].
Q2: How does this compound interact with the germination of curly dock seed and urediniospores?
A2: While the exact mechanism is not fully elucidated in the provided research, this compound, along with other compounds like benzonitrile and methyl salicylate, effectively stimulated the germination of both curly dock seed and urediniospores []. This suggests a potential interaction with biological pathways involved in seed and spore germination.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C8H8O4, and its molecular weight is 168.15 g/mol.
Q4: Can you describe a synthetic route for this compound?
A4: this compound can be synthesized via the esterification of 2,4-dihydroxybenzoic acid with methanol using concentrated sulfuric acid as a catalyst [].
Q5: How does the structure of this compound influence its reactivity?
A5: The presence of the methyl ester group in this compound can hinder reactions at the ortho position (position 2 on the benzene ring) due to steric effects. This was observed during the attempted fluorination of Methyl 2,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride, where only the para-substituted product was formed [].
Q6: What are the applications of this compound in material science?
A6: Derivatives of this compound have shown potential in developing mesomorphic materials []. These materials exhibit liquid crystal properties, making them useful in various applications like displays and sensors.
Q7: Are there any reported applications of this compound in bone grafting?
A7: Ethyl 2,4-dihydroxybenzoate, a close analogue of this compound, is suggested as a potential component in bone-grafting and bone-filling compositions. Research suggests it may improve alveolar bone formability, calcium accumulation rate, and alkaline phosphatase activity [].
Q8: How does this compound behave in molten salt environments?
A8: In molten potassium thiocyanate and Na+K+SCN- eutectic salts, this compound undergoes nucleophilic attack by thiocyanate ions on the methyl group, leading to solvolysis []. It also undergoes decarboxylation in these molten salt environments [].
Q9: What are the implications of using this compound in organic synthesis?
A9: this compound serves as a valuable building block in organic synthesis. For instance, it acts as a starting material in synthesizing naturally occurring xanthones via thermal condensation reactions with various phenolic compounds [].
Q10: Has this compound been investigated in the context of bacterial enzymes?
A10: Yes, research has explored the interaction of this compound with the E. coli GyrB ATPase domain []. Understanding such interactions can provide insights into potential antibacterial drug development strategies.
Q11: Are there any known natural sources of this compound?
A11: this compound has been isolated and identified from the aerial part of the plant Dolichos falcata Klein, traditionally used for its medicinal properties []. It was also found in Lysimachia paridiformis Franch. var. stenophylla Franch [].
Q12: Are there any analytical methods available for detecting and quantifying this compound?
A12: While specific methods are not detailed in the provided research, standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the detection, identification, and quantification of such compounds in various matrices [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)







